2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxyquinoline-3-carbonitrile: Lacks the fluorine atom, which may affect its biological activity.
5-Fluoro-4-hydroxyquinoline-3-carbonitrile: Lacks the amino group, which may influence its reactivity and applications.
2-Amino-5-fluoroquinoline-3-carbonitrile: Lacks the hydroxyl group, which may alter its chemical properties.
Uniqueness
2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both the fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C10H6FN3O |
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Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6FN3O/c11-6-2-1-3-7-8(6)9(15)5(4-12)10(13)14-7/h1-3H,(H3,13,14,15) |
InChI Key |
KNQOIIZIHKELRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
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